2-METHYLBUTYRYL-D9 CHLORIDE
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Overview
Description
2-Methylbutyryl-d9 Chloride is a deuterium labeled compound of 2-Methylbutyryl Chloride . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
2-Methylbutyryl Chloride has been reported to be synthesized from 2-methylbutyric acid and thionyl chloride . The deuterium labeled version, this compound, is likely synthesized through a similar process, but with deuterium incorporation.Molecular Structure Analysis
The molecular weight of this compound is 129.63 . Its molecular formula is C5D9ClO . The SMILES string representation is ClC(C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methylbutyryl Chloride (the non-deuterated compound) are as follows: It has a molecular weight of 120.58 , a density of 0.972 g/mL at 25 °C (lit.) , and a boiling point of 117-121 °C (lit.) . The refractive index is n20/D 1.418 (lit.) .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Ketones and Alcohols : 2-Methylbutyryl chloride, a related compound to 2-methylbutyryl-D9 chloride, has been used in the synthesis of ketones and alcohols, such as 2-methyl-1-phenyl-1-butanone and 2-methyl-2-hydroxy-1-phenyl-1-butanone (Fan Li-chang, 2008).
Functionalization of Cellulose : Ionic liquids, including chlorides, have been investigated as solvents for the functionalization of cellulose, highlighting a potential area for the application of this compound (Heinze, Schwikal, & Barthel, 2005).
Polymer Science
Polymer Synthesis : Compounds related to this compound have been used in polymer science, such as in the synthesis of heterocyclic polyacrylamides and in the functionalization of polymers with plasticizers (Al-Tamimi, Al-lami, & Haasan, 2015).
Biomimetic Synthesis of Hybrid Nanoparticles : Cationic polyacrylamide derivatives have been used to mediate the biomimetic synthesis of hybrid copolymer-silica nanoparticles, suggesting a potential application for this compound in nanoparticle synthesis (Li, Yang, Gao, Yuan, & Cheng, 2009).
Environmental and Safety Applications
- Safer Solvent Alternatives : Research on methylene chloride as a solvent for chromatography has led to the exploration of safer alternatives, indicating the importance of evaluating the safety and environmental impact of chloride-based solvents like this compound (Sharma, Yu, Morose, Nguyen, & Chen, 2021).
Analytical Chemistry
- Sensing Applications : Studies on the use of poly(vinyl chloride)-based membrane sensors for detecting ions demonstrate the broader potential for chloride compounds in analytical sensing applications, which might include derivatives of this compound (Ganjali et al., 2004).
Safety and Hazards
2-Methylbutyryl Chloride is classified as a flammable liquid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-METHYLBUTYRYL-D9 CHLORIDE involves the conversion of 2-methylbutyric acid to 2-methylbutyryl chloride using thionyl chloride, followed by the introduction of deuterium atoms using deuterium oxide and a catalyst.", "Starting Materials": [ "2-methylbutyric acid", "thionyl chloride", "deuterium oxide", "catalyst" ], "Reaction": [ "Add thionyl chloride dropwise to 2-methylbutyric acid and heat the mixture to 60-70°C for 2-3 hours to form 2-methylbutyryl chloride.", "Add deuterium oxide and a catalyst to the 2-methylbutyryl chloride and heat the mixture to 60-70°C for several hours to introduce deuterium atoms.", "Purify the product using distillation or chromatography." ] } | |
CAS No. |
1219795-10-4 |
Molecular Formula |
C5H9ClO |
Molecular Weight |
129.631 |
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
SMILES |
CCC(C)C(=O)Cl |
Synonyms |
2-METHYLBUTYRYL-D9 CHLORIDE |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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